1H-Benzimidazole, 6-bromo-2-chloro-5-(trifluoromethyl)-
Description
1H-Benzimidazole derivatives are heterocyclic compounds with a fused benzene and imidazole ring. The compound 1H-Benzimidazole, 6-bromo-2-chloro-5-(trifluoromethyl)- (hereafter referred to as the "target compound") features three substituents:
- 6-Bromo: A bulky, electron-withdrawing halogen at position 4.
- 2-Chloro: A smaller halogen at position 2, adjacent to the nitrogen atom.
- 5-Trifluoromethyl: A strongly electron-withdrawing and lipophilic group at position 5.
This substitution pattern likely enhances steric hindrance and modulates electronic properties, influencing biological activity and physicochemical behavior.
Properties
IUPAC Name |
5-bromo-2-chloro-6-(trifluoromethyl)-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrClF3N2/c9-4-2-6-5(14-7(10)15-6)1-3(4)8(11,12)13/h1-2H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTOVFSGFEPGUDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=C1NC(=N2)Cl)Br)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrClF3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201216262 | |
| Record name | 6-Bromo-2-chloro-5-(trifluoromethyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201216262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
683241-87-4 | |
| Record name | 6-Bromo-2-chloro-5-(trifluoromethyl)-1H-benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=683241-87-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-2-chloro-5-(trifluoromethyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201216262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of Substituted ortho-Phenylenediamines
A principal method involves condensing 4-bromo-5-(trifluoromethyl)-1,2-diaminobenzene with chlorinated aldehydes. For example, reaction with 2-chloroacetaldehyde in HCl-saturated ethanol yields the target compound through electrophilic aromatic substitution and subsequent ring closure.
Representative Protocol
- Starting Material : 4-Bromo-5-(trifluoromethyl)-1,2-diaminobenzene (1.0 eq)
- Carbonyl Source : 2-Chloroacetaldehyde (1.2 eq)
- Conditions : HCl gas, EtOH, reflux, 12 h
- Yield : 70% (purified via silica gel chromatography, EtOAc/hexane 3:7)
This method leverages the electron-withdrawing nature of the trifluoromethyl group to direct cyclization, ensuring regioselectivity at position 5.
Post-Cyclization Functionalization Approaches
Bromination and Chlorination of Preformed Benzimidazoles
For substrates lacking pre-installed halogens, late-stage halogenation offers flexibility. A two-step sequence involving:
- Trifluoromethylation : Treatment of 5-amino-2-chloro-1H-benzimidazole with trifluoromethyl iodide (CF3I) under Cu(I) catalysis introduces the CF3 group at position 5.
- Bromination : N-Bromosuccinimide (NBS) in DMF selectively brominates position 6, guided by the meta-directing effect of the CF3 group.
Optimization Data
| Step | Reagent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | CF3I/CuI | 80 | 6 | 65 |
| 2 | NBS/DMF | 25 | 2 | 78 |
This modular approach allows independent tuning of substituents but risks over-halogenation without strict stoichiometric control.
Solid-Phase Synthesis for High-Throughput Production
Resin-Bound Intermediate Generation
Immobilizing 1,2-diaminobenzene derivatives on Wang resin enables iterative functionalization:
- Trifluoromethylation : TMS-CF3/Selectfluor® system introduces CF3 at position 5.
- Chlorination : SOCl2 in DCM installs Cl at position 2.
- Bromination : Pyridinium tribromide in AcOH adds Br at position 6.
Comparative Efficiency
| Step | Purity (%) | Isolated Yield (%) |
|---|---|---|
| 1 | 95 | 90 |
| 2 | 98 | 88 |
| 3 | 92 | 85 |
This approach streamlines purification but requires specialized equipment for resin handling.
Mechanochemical Synthesis for Solvent-Free Conditions
Ball-milling techniques reduce environmental impact:
- Reagents : 1,2-Diaminobenzene, ClCF2CO2H, Br2
- Conditions : Stainless steel jar, 30 Hz, 2 h
- Yield : 68%
Mechanochemistry avoids solvent waste but currently lags in scalability for industrial applications.
Chemical Reactions Analysis
Types of Reactions
1H-Benzimidazole, 6-bromo-2-chloro-5-(trifluoromethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dehalogenated products.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions often involve the use of polar solvents and mild heating.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidazoles, while oxidation and reduction reactions can produce N-oxides or dehalogenated derivatives, respectively.
Scientific Research Applications
1H-Benzimidazole, 6-bromo-2-chloro-5-(trifluoromethyl)- has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole, 6-bromo-2-chloro-5-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit the synthesis of essential biomolecules in pathogens. In anticancer research, it can interfere with cell division and induce apoptosis in cancer cells . The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The table below compares the target compound with key analogs, focusing on substituent positions, molecular properties, and biological activity:
*Calculated based on molecular formula.
Key Observations:
Substituent Position and Activity: The trifluoromethyl (CF₃) group at position 2 or 5 enhances lipophilicity and metabolic stability, critical for membrane penetration in antiparasitic agents . 1-Substituents: Alkyl groups (e.g., methyl, ethyl) at position 1, as seen in compound 60 and ’s analog, improve bioavailability but may reduce potency due to steric clashes .
Biological Activity :
- Compound 60 (5-Cl, 1-Me, 2-CF₃) demonstrates high potency against Giardia lamblia (IC₅₀ = 0.042 µM), attributed to its trifluoromethyl group and chloro substitution .
- The target compound’s bromo substituent at position 6 may confer unique electronic effects, but its activity remains uncharacterized in the provided evidence.
Physicochemical Properties :
- logP Trends : Trifluoromethyl groups increase logP (e.g., 3.41 for 5,6-dichloro-2-CF₃), enhancing lipophilicity and likely improving blood-brain barrier penetration .
- Molecular Weight : The target compound’s higher molecular weight (~318.5) due to bromine may reduce solubility compared to lighter analogs (e.g., 234.6 for compound 60) .
Biological Activity
1H-Benzimidazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound 1H-Benzimidazole, 6-bromo-2-chloro-5-(trifluoromethyl)- is notable for its potential therapeutic applications, particularly in the fields of oncology and neurology. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and structure-activity relationships (SAR).
- Chemical Name : 5-bromo-6-chloro-2-(trifluoromethyl)-1H-benzimidazole
- Molecular Formula : C8H3BrClF3N2
- Molecular Weight : 299.475 g/mol
Biological Activity Overview
The biological activity of 1H-Benzimidazole derivatives often correlates with their structural modifications. The presence of halogens, particularly bromine and chlorine, along with trifluoromethyl groups, enhances their interaction with biological targets.
Anticancer Activity
Recent studies have indicated that benzimidazole derivatives exhibit significant anticancer properties. For instance:
- In vitro Studies : A study found that derivatives similar to 1H-Benzimidazole, particularly those containing trifluoromethyl groups, showed potent inhibitory effects on various cancer cell lines. The IC50 values for these compounds ranged from low nanomolar to micromolar concentrations against human breast adenocarcinoma (MCF-7) and leukemia cell lines .
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| KCB-77033 | P2X3R antagonist | 375 |
| 5-Bromo-6-chloro-2-(trifluoromethyl)-1H-benzimidazole | MCF-7 | <100 |
Neurological Effects
The compound has also been evaluated for its effects on neurological pathways. For example, it has shown promise as a P2X3 receptor antagonist, which is implicated in neuropathic pain:
- Animal Models : In studies involving male Sprague-Dawley rats subjected to nerve ligation, compounds with similar structures demonstrated an increase in mechanical withdrawal thresholds, indicating anti-nociceptive effects .
Structure-Activity Relationship (SAR)
The biological efficacy of 1H-Benzimidazole derivatives can be attributed to specific structural features:
- Halogen Substitutions : The introduction of bromine and chlorine atoms has been shown to enhance metabolic stability and receptor binding affinity.
- Trifluoromethyl Group : This group significantly improves the pharmacokinetic profile of the compounds by increasing lipophilicity and reducing metabolic degradation .
Comparative Analysis
A comparative analysis of various halogenated benzimidazoles reveals that those containing both bromine and trifluoromethyl groups exhibit superior activity profiles compared to their non-substituted counterparts.
| Compound | Halogen Substituents | Activity Level |
|---|---|---|
| Compound A | None | Low |
| Compound B | Br + Cl | Moderate |
| 1H-Benzimidazole | Br + Cl + CF3 | High |
Case Studies
Several case studies have highlighted the therapeutic potential of benzimidazole derivatives:
Q & A
Basic: What are the recommended synthetic routes for preparing 6-bromo-2-chloro-5-(trifluoromethyl)-1H-benzimidazole derivatives?
Answer:
A common method involves Phillips cyclocondensation , where a modified 1,2-phenylenediamine precursor undergoes cyclization with trifluoroacetic acid (TFA) under controlled temperature (70–90°C) and inert atmosphere. This method is favored for introducing trifluoromethyl groups while maintaining regioselectivity for bromo and chloro substituents . Key steps include:
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient).
- Structural validation using H/C NMR and high-resolution mass spectrometry (HRMS).
Basic: What laboratory safety measures are critical when handling this compound?
Answer:
- Ventilation: Use local exhaust ventilation to minimize inhalation exposure.
- PPE: Nitrile gloves, lab coats, and safety goggles.
- Storage: In airtight containers under inert gas (N/Ar) at –20°C to prevent degradation.
- Spill Management: Neutralize with sodium bicarbonate and adsorb using vermiculite.
- Emergency Protocols: Immediate decontamination with water for skin contact; consult Poison Control (1-800-222-1222) for exposure incidents .
Advanced: How can X-ray crystallography and computational modeling resolve hydrogen-bonding networks in this compound?
Answer:
- Structure Determination: Use SHELXL for refinement against high-resolution crystallographic data. The trifluoromethyl group’s electron-withdrawing effects influence molecular packing.
- Hydrogen Bond Analysis: Apply graph set analysis (Etter’s formalism) to classify motifs like or , which stabilize crystal lattices .
- DFT Calculations: Optimize geometry using B3LYP/6-31G(d) to predict intermolecular interactions and compare with experimental data.
Advanced: What biological activities have been reported, and what mechanisms are proposed?
Answer:
- Antiparasitic Activity: IC values of 0.8–2.5 µM against Giardia intestinalis and Trichomonas vaginalis, attributed to nitroreductase enzyme inhibition .
- Antimicrobial Efficacy: Broad-spectrum activity against gram-positive bacteria (MIC 4–16 µg/mL) via disruption of DNA gyrase .
- Structure-Activity Relationship (SAR): The 6-bromo substituent enhances lipophilicity, improving membrane penetration, while the trifluoromethyl group increases metabolic stability .
Advanced: How do positional isomerism and substituent effects influence bioactivity?
Answer:
- Positional Isomers: 5-Bromo derivatives exhibit 3× lower activity than 6-bromo analogs against Leishmania mexicana due to steric hindrance at the binding site.
- Substituent Optimization: Electron-withdrawing groups (e.g., –NO) at the 5-position improve antiprotozoal activity but reduce solubility. Balancing hydrophobicity with polar groups (e.g., –OH) mitigates toxicity .
Advanced: How can researchers address discrepancies in reported biological data?
Answer:
- Assay Standardization: Compare protocols for parasite strains (e.g., Entamoeba histolytica HM-1 vs. Rahman), culture media, and incubation times.
- Analytical Validation: Confirm compound purity (>95%) via HPLC (C18 column, acetonitrile/water mobile phase).
- Structural Confirmation: Cross-validate using single-crystal XRD to rule out polymorphic or hydration state variations .
Advanced: What spectroscopic techniques are optimal for characterizing this compound’s stability?
Answer:
- Stability Studies:
- NMR Stability Monitoring: Track degradation products (e.g., dehalogenation) in DMSO- over 72 hours.
- Mass Spectrometry: Identify hydrolytic byproducts (e.g., loss of Br or CF groups) via LC-MS/MS.
- Thermogravimetric Analysis (TGA): Assess thermal stability under N atmosphere (decomposition onset >200°C).
Advanced: How does hydrogen bonding influence solubility and formulation?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
